N-Desethyl-E-Clomiphene

Description

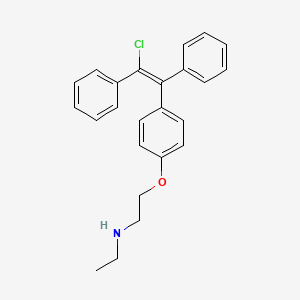

Structure

3D Structure

Properties

Molecular Formula |

C24H24ClNO |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |

InChI |

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+ |

InChI Key |

JZPXQFJYBKJJBY-WCWDXBQESA-N |

Isomeric SMILES |

CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Metabolic Derivation and Biotransformation Pathways of N Desethyl E Clomiphene

The formation of N-Desethyl-E-Clomiphene is a primary step in the metabolism of (E)-Clomiphene. This process, known as N-de-ethylation, involves the removal of one of the ethyl groups from the parent compound.

Initial N-De-ethylation Pathways from (E)-Clomiphene

The initial N-de-ethylation of (E)-Clomiphene to produce this compound is primarily mediated by cytochrome P450 (CYP) enzymes. google.com Research has identified CYP3A4 as a key enzyme in this conversion. google.com While CYP2D6 is largely responsible for hydroxylation, CYP3A4 facilitates the de-ethylation process. google.com Other CYP isoforms, such as CYP2C19, CYP2C8, and CYP3A5, also contribute to the formation of (E)-N-desethylclomiphene. oup.com In fact, about 17% of (E)-Clomiphene is metabolized to (E)-N-desethylclomiphene. nih.gov

Subsequent Hydroxylation of this compound to (E)-4-Hydroxy-N-Desethylclomiphene

Following its formation, this compound undergoes further metabolism, most notably through hydroxylation. This reaction introduces a hydroxyl group onto the molecule, resulting in the formation of (E)-4-Hydroxy-N-Desethylclomiphene.

This hydroxylation step is predominantly carried out by the CYP2D6 enzyme. oup.comnih.goveuropa.eu The formation of (E)-4-Hydroxy-N-Desethylclomiphene from (E)-N-desethylclomiphene is a major elimination pathway for the latter, accounting for approximately 90% of its clearance. nih.gov This metabolite, along with (E)-4-hydroxyclomiphene, is considered one of the most active metabolites of clomiphene, exhibiting strong inhibitory effects on the estrogen receptor. oup.comresearchgate.net

Further Metabolic Conversions and Associated Derivatives

Beyond hydroxylation, this compound can be subject to further metabolic changes. One such pathway is the further de-alkylation to (E)-N,N-didesethylclomiphene. This conversion is catalyzed by CYP2D6, with minor contributions from CYP2C19 and CYP3A4. oup.com Additionally, (E)-N-desethylclomiphene can be metabolized to a minor extent by CYP2D6 and CYP3A4 to form (E)-N,N-didesethylclomiphene. nih.gov The metabolism of (E)-4-Hydroxy-N-Desethylclomiphene itself is thought to proceed via a CYP-mediated pathway to produce (Z)-3,4-dihydroxydesethyl-clomiphene. nih.gov

Stereoselectivity of Clomiphene Isomer Metabolism Leading to this compound

The metabolism of clomiphene demonstrates significant stereoselectivity, meaning the different isomers of clomiphene are processed differently by metabolic enzymes. The 4-hydroxylation, a key activation step, occurs exclusively on the (E)-isomers of clomiphene and its de-ethylated metabolites. oup.com This highlights the importance of the initial isomeric form of clomiphene in determining the subsequent metabolic profile and the generation of active metabolites like (E)-4-Hydroxy-N-Desethylclomiphene.

Enzymology of N Desethyl E Clomiphene Formation and Disposition

Role of Cytochrome P450 (CYP) Isozymes in N-De-ethylation of (E)-Clomiphene

The formation of N-Desethyl-E-Clomiphene from its parent compound, (E)-clomiphene, occurs through an N-de-ethylation reaction. This metabolic step is catalyzed by several CYP isozymes, with varying degrees of contribution.

Cytochrome P450 3A4 (CYP3A4) plays a substantial role in the N-de-ethylation of (E)-clomiphene. oup.com Research indicates that the de-ethylation of (E)-clomiphene is significantly associated with the protein levels of CYP3A4 in human liver microsomes. researchgate.net The activity of CYP3A4 in this conversion can be enhanced in the presence of high amounts of cytochrome b5. oup.com Pharmacokinetic modeling further supports that CYP3A4 is likely the major enzyme responsible for the formation of (E)-N-desethylclomiphene. nih.gov Inhibition of CYP3A4 leads to a substantial reduction in the formation of this metabolite. nih.gov

Beyond CYP2D6 and CYP3A4, other cytochrome P450 isozymes also contribute to the N-de-ethylation of (E)-clomiphene. Studies have identified CYP2C19, CYP2C8, and CYP3A5 as relevant enzymes in the formation of this compound. oup.comresearchgate.net The de-ethylation process has also been associated with the protein expression levels of CYP2C8. researchgate.net The involvement of this diverse set of enzymes highlights the multiple pathways that can lead to the formation of this metabolite.

Table 1: Summary of CYP Isozyme Involvement in N-De-ethylation of (E)-Clomiphene

| CYP Isozyme | Role in N-De-ethylation of (E)-Clomiphene | Key Findings |

| CYP2D6 | Minor Contributor | Primarily catalyzes 4-hydroxylation, but accounts for a small fraction of N-de-ethylation. oup.com |

| CYP3A4 | Major Contributor | Formation of this compound is strongly associated with CYP3A4 levels and activity. oup.comnih.govresearchgate.net |

| CYP2C8 | Contributor | De-ethylation is associated with CYP2C8 protein levels. oup.comresearchgate.net |

| CYP2C19 | Contributor | Identified as a relevant enzyme for the formation of this compound. oup.com |

| CYP3A5 | Contributor | Identified as a relevant enzyme for the formation of this compound. oup.comresearchgate.net |

Enzymatic Pathways in the Hydroxylation of this compound

Once formed, this compound undergoes further metabolism, primarily through hydroxylation. This biotransformation is a critical step, leading to the creation of a pharmacologically active metabolite.

The primary route of elimination for this compound is 4-hydroxylation, a reaction mediated almost exclusively by CYP2D6. nih.gov This enzymatic process converts this compound into (E)-4-hydroxy-N-desethylclomiphene. oup.comnih.gov This hydroxylated metabolite is noted for having very strong antagonistic effects on the estrogen receptor. nih.govpa2online.org

The rate of formation of (E)-4-hydroxy-N-desethylclomiphene shows a strong correlation with the CYP2D6 genotype, demonstrating a significant gene-dose effect. researchgate.net Individuals with non-functional CYP2D6 alleles (poor metabolizers) exhibit substantially lower plasma concentrations of this active metabolite compared to those with functional alleles (extensive metabolizers). researchgate.netnih.gov In vitro studies using human liver microsomes confirm that the formation rate of (E)-4-hydroxy-N-desethylclomiphene is significantly correlated with the amount of microsomal CYP2D6 protein. researchgate.net

Table 2: Formation Rate of (E)-4-hydroxy-N-desethylclomiphene based on CYP2D6 Genotype Data derived from studies on the impact of CYP2D6 genetic variability.

| CYP2D6 Phenotype | Relative Formation/Plasma Concentration of (E)-4-hydroxy-N-desethylclomiphene |

| Extensive Metabolizer (EM) | Normal/High |

| Poor Metabolizer (PM) | Significantly lower (up to 12 times lower Cmax) nih.gov |

While CYP2D6-mediated 4-hydroxylation is the main metabolic pathway for this compound, the complete metabolic fate, including other potential clearance mechanisms, is not fully detailed in the scientific literature. The metabolism of its subsequent metabolite, (E)-4-hydroxy-N-desethylclomiphene, has not been extensively investigated. nih.gov It is presumed to be further metabolized through other CYP-mediated pathways. nih.gov However, specific data on unspecified hepatic clearance mechanisms acting directly on this compound are not extensively characterized.

Kinetics of Enzyme-Mediated Reactions

The formation of this compound from its parent compound, (E)-clomiphene, and its further metabolism are catalyzed by specific CYP isoenzymes. The efficiency and rate of these reactions can be described by Michaelis-Menten kinetics, which relate the reaction velocity to the substrate concentration. The key parameters of this model are the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax).

Studies utilizing human liver microsomes have been instrumental in elucidating the kinetic parameters for the various metabolic pathways of clomiphene. Research has shown that the N-de-ethylation of (E)-clomiphene to form (E)-N-desethylclomiphene is a significant metabolic route. researchgate.net Concurrently, (E)-clomiphene can also undergo 4-hydroxylation to produce (E)-4-hydroxyclomiphene. researchgate.netresearchgate.net

This compound itself is a substrate for further metabolism, primarily through 4-hydroxylation to form (E)-4-hydroxy-N-desethylclomiphene, a potent active metabolite. researchgate.netnih.gov The enzyme kinetics of these transformations have been characterized, revealing the contributions of different CYP enzymes to the disposition of this compound.

The primary enzyme responsible for the 4-hydroxylation of both (E)-clomiphene and (E)-N-desethylclomiphene is CYP2D6. researchgate.netresearchgate.netcore.ac.uk The formation rates of these hydroxylated metabolites show a significant correlation with the amount of microsomal CYP2D6 protein. researchgate.net In contrast, the de-ethylation of clomiphene isomers has been associated with CYP3A4, CYP2B6, and CYP2C8 protein levels. researchgate.net

The following table summarizes the Michaelis-Menten kinetic parameters for the key enzymatic reactions involved in the formation and disposition of this compound.

| Metabolic Conversion | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µl/min/mg protein) |

|---|---|---|---|---|

| (E)-Clomiphene → (E)-N-Desethylclomiphene | CYP3A4, CYP2B6, CYP2C8 | 1.8 | 13.8 | 7.7 |

| (E)-Clomiphene → (E)-4-Hydroxyclomiphene | CYP2D6 | 0.18 | 3.7 | 20.7 |

Data derived from studies in pooled human liver microsomes.

The intrinsic clearance values, calculated as the ratio of Vmax to Km, indicate the catalytic efficiency of the enzymes for a particular substrate. A higher intrinsic clearance suggests a more efficient metabolic pathway. As shown in the table, the 4-hydroxylation of (E)-clomiphene by CYP2D6 exhibits a higher intrinsic clearance compared to its N-de-ethylation, suggesting that at low substrate concentrations, hydroxylation is a more favored metabolic route.

Molecular Interactions and Pharmacodynamics of N Desethyl E Clomiphene Metabolites

Estrogen Receptor Binding Affinity of N-Desethyl-E-Clomiphene and its Metabolites

The interaction between this compound and its metabolites with estrogen receptors (ERs) is a key determinant of their biological activity. These compounds exhibit competitive binding at ERs, which underlies their function as estrogen antagonists or agonists in different tissues. researchgate.net The primary active metabolites of (E)-clomiphene, (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, are noted for their high inhibitory affinity towards the estrogen receptor. nih.gov

The binding affinity of this compound and its metabolites is often compared to that of estradiol (B170435), the primary endogenous estrogen. The E-isomer of desethylclomiphene shows a relative binding affinity of 0.62 when estradiol's affinity is set to 100. nih.gov However, the hydroxylated metabolites are significantly more potent. (E)-4-hydroxy-N-desethylclomiphene, in particular, is a potent inhibitor of estrogen receptor activity, with a 50% inhibitory concentration (IC50) of 1.4 nM. nih.gov This high affinity allows it to effectively compete with and displace endogenous estradiol from estrogen receptors. wikipedia.org

Interactive Data Table: Estrogen Receptor Binding Affinity

| Compound | Receptor | Affinity Measurement | Source(s) |

| Estradiol | ERα | 100 (Relative Binding Affinity) | nih.gov |

| (E)-N-Desethylclomiphene | ER (uterine cytosol) | 0.62 (Relative Binding Affinity) | nih.gov |

| (E)-N-Desethylclomiphene | ERα | ~125 nM (IC50) | wikipedia.org |

| (E)-4-Hydroxy-N-Desethylclomiphene | ERα | ~1.4 nM (IC50) | wikipedia.orgnih.gov |

Functional Modulation of Estrogen Receptors by (E)-4-Hydroxy-N-Desethylclomiphene

(E)-4-Hydroxy-N-Desethylclomiphene is recognized as one of the primary active metabolites responsible for the therapeutic effects of clomiphene. nih.gov Its potent interaction with estrogen receptors leads to a cascade of downstream effects on the hypothalamic-pituitary-gonadal (HPG) axis.

The principal mechanism of action for (E)-4-Hydroxy-N-Desethylclomiphene involves its function as an estrogen receptor antagonist in the hypothalamus. nih.govki-nd.de It competes with circulating endogenous estrogens for binding sites on hypothalamic ERs. droracle.ai By binding to these receptors without activating them to the same degree as estradiol, it effectively blocks the estrogen-mediated negative feedback signal that normally suppresses the release of gonadotropins. researchgate.netdroracle.ai The hypothalamus, therefore, perceives a state of low estrogen, initiating a hormonal response to increase gonadotropin production. ki-nd.de

The blockade of estrogen receptors in the hypothalamus leads to an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). researchgate.netdroracle.ai GnRH is the key signaling peptide produced by the hypothalamus that governs the function of the anterior pituitary gland. wikipedia.orgnih.gov The enhanced release of GnRH is a direct consequence of the removal of the negative feedback inhibition normally exerted by estrogen. droracle.ai

Increased GnRH secretion from the hypothalamus stimulates the gonadotrope cells within the anterior pituitary gland. wikipedia.orgclevelandclinic.org This stimulation triggers the synthesis and release of the two primary gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). droracle.ainih.gov The elevation in FSH and LH levels in the bloodstream is the ultimate downstream effect of the antagonistic action of (E)-4-Hydroxy-N-Desethylclomiphene at the hypothalamic level, forming the basis of its role in modulating the reproductive axis. droracle.ainih.gov

Structure Activity Relationship Sar Analysis of N Desethyl E Clomiphene and Analogs

Identification of Key Structural Features for Estrogen Receptor Interaction

The interaction of N-Desethyl-E-Clomiphene with the estrogen receptor is governed by several key structural features characteristic of the triphenylethylene (B188826) scaffold. These features are essential for high-affinity binding and for the modulation of receptor function.

The fundamental triphenylethylene core provides a rigid framework that mimics the steroidal structure of estradiol (B170435), allowing it to fit within the ligand-binding pocket of the estrogen receptor. The presence of a phenolic hydroxyl group is a critical determinant for high-affinity binding, as it can form crucial hydrogen bonds with amino acid residues within the receptor's binding site, such as glutamic acid and arginine, as well as with a bridging water molecule. This interaction anchors the ligand in a specific orientation.

Furthermore, the aminoethoxy side chain, a common feature in many triphenylethylene SERMs, plays a significant role in modulating the receptor's conformational state. This side chain can interact with a region of the receptor known as helix 12. The positioning of this helix is critical in determining whether the receptor will recruit co-activators, leading to an agonistic (estrogen-like) response, or co-repressors, resulting in an antagonistic (anti-estrogenic) effect. The length and nature of the amine substituent on this side chain can influence this interaction and, consequently, the pharmacological profile of the compound.

Significance of the N-Desethyl Moiety in Modulating Activity

This compound is a metabolite of clomiphene, formed by the removal of one of the ethyl groups from the terminal amine of the aminoethoxy side chain. This N-dealkylation is a significant metabolic step that can alter the biological activity of the parent compound. While N-desethylclomiphene itself has a lower affinity for the estrogen receptor compared to its hydroxylated counterpart, the presence of the N-desethyl moiety is a crucial feature of one of the most potent metabolites. wikipedia.org

The removal of an ethyl group can affect the basicity and steric bulk of the amine, which in turn can influence the interaction of the side chain with the estrogen receptor. This modification becomes particularly important when combined with other structural changes, such as hydroxylation.

Importance of the 4-Hydroxylation for Receptor Binding and Efficacy

The introduction of a hydroxyl group at the 4-position of one of the phenyl rings, a process known as 4-hydroxylation, dramatically enhances the binding affinity and anti-estrogenic efficacy of clomiphene metabolites. This metabolic activation is a key determinant of their biological activity.

The 4-hydroxy group provides an additional point of interaction with the estrogen receptor, significantly increasing the binding affinity. In fact, (E)-4-hydroxy-N-desethylclomiphene has been identified as a metabolite with exceptionally high inhibitory affinity for the estrogen receptor. mdpi.comnih.gov Research has shown that the 4-hydroxylated metabolites of (E)-clomiphene are significantly more potent at the estrogen receptor than their parent compounds. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) of some clomiphene metabolites, highlighting the profound effect of 4-hydroxylation, especially when combined with N-desethylation.

| Compound | Half-maximal Inhibitory Concentration (IC50) in nM |

|---|---|

| (E)-4-hydroxy-N-desethylclomiphene | 0.9 |

| (E)-4-hydroxyclomiphene | 2.2 |

Comparative SAR with Other Triphenylethylene-based SERMs (e.g., Tamoxifen (B1202) Metabolites)

The structure-activity relationships of this compound and its analogs share many similarities with other triphenylethylene-based SERMs, most notably tamoxifen. Both clomiphene and tamoxifen are pro-drugs that undergo metabolic activation to exert their full biological effects.

Similar to clomiphene, the 4-hydroxylation of tamoxifen to form 4-hydroxytamoxifen (B85900) (afimoxifene) results in a metabolite with a much higher affinity for the estrogen receptor than the parent compound. wikipedia.org Furthermore, N-demethylation of tamoxifen leads to N-desmethyltamoxifen, which can be further hydroxylated to form 4-hydroxy-N-desmethyltamoxifen (endoxifen). Both 4-hydroxytamoxifen and endoxifen (B1662132) are considered the major active metabolites of tamoxifen.

A comparison of the relative binding affinities (RBA) for the estrogen receptor, with estradiol set at 100%, reveals the parallels in the metabolic activation of these compounds.

| Compound | Relative Binding Affinity (RBA) for ER (%) |

|---|---|

| Estradiol | 100 |

| (E)-4-hydroxyclomiphene | 285 |

| 4-hydroxytamoxifen (afimoxifene) | 181 |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | 181 |

| Clomiphene | ~2.8 |

| Tamoxifen | ~2.8 |

| N-desethylclomiphene | ~0.62-0.71 |

| N-desmethyltamoxifen | ~2.4 |

Analytical Methodologies for the Quantification and Characterization of N Desethyl E Clomiphene

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the sensitive and specific quantification of N-Desethyl-E-Clomiphene in biological matrices. nih.gov Researchers have developed comprehensive and rapid methods capable of measuring isomers of clomiphene and its various metabolites, including N-desethylclomiphene. nih.govresearchgate.net

These methods typically involve high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for the separation of the analytes. researchgate.net A common approach involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column. nih.govresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. nih.govresearchgate.net Validation of these methods is often performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA). nih.govresearchgate.net For (E)-N-desethylclomiphene, a lower limit of quantification has been reported at 0.3 ng/mL in human plasma. nih.govresearchgate.net

Table 1: Exemplary LC-MS/MS Method Parameters for Clomiphene Metabolite Analysis

| Parameter | Specification | Source |

|---|---|---|

| Chromatography System | HPLC or UPLC | researchgate.net |

| Column | ZORBAX Eclipse plus C18, 1.8 µm | nih.govresearchgate.net |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.govresearchgate.net |

| Detection | Triple quadrupole mass spectrometer | nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| LLOQ for (E)-N-desethylclomiphene | 0.3 ng/mL | nih.govresearchgate.net |

Clomiphene and its metabolites, including N-Desethyl-Clomiphene, exist as two geometric isomers: the E-isomer (Enclomiphene) and the Z-isomer (Zuclomiphene). imedpub.com These isomers can have different pharmacological activities and metabolic fates. imedpub.comdshs-koeln.de Therefore, analytical methods that can separate and individually quantify these isomers are essential.

High-performance liquid chromatography (HPLC) is a key technique for achieving this separation. nih.govfiu.edu Normal-phase chromatography has been utilized to separate the cis- (Z) and trans- (E) isomers. researchgate.net Reversed-phase columns, such as Luna C18, are also effective for separating clomiphene isomers when used with an appropriate mobile phase, like methanol-water containing trifluoroacetic acid. nih.gov The development of UPLC-MS/MS methods has further enhanced the stereoselective quantification of clomiphene and its metabolites in various biological samples. researchgate.netresearchgate.net For instance, a method using a ZORBAX Eclipse plus C18 column has been successfully applied to separate the (E)- and (Z)-isomers of clomiphene and its N-desethyl and other metabolites. nih.gov

To ensure the highest accuracy and precision in quantitative bioanalysis by LC-MS/MS, stable isotope-labeled (SIL) internal standards are widely employed. nih.govnih.gov A SIL internal standard is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

SIL internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte. nih.govscispace.com This means they co-elute chromatographically and experience similar extraction recovery, and, most importantly, similar ionization efficiency in the mass spectrometer's source. nih.gov By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any variability during sample preparation or analysis can be corrected for, as the ratio of the analyte's signal to the internal standard's signal remains constant. nih.govresearchgate.net This approach effectively compensates for matrix effects, which are a common source of error in LC-MS/MS analysis. researchgate.net The use of deuterated analogues of clomiphene metabolites as internal standards has been integral to the development of robust and reliable quantitative assays. researchgate.net

Methodologies for Metabolite Identification and Structural Elucidation

Identifying the full range of metabolites of a drug is critical for a complete understanding of its biotransformation. For clomiphene and its derivatives, high-resolution mass spectrometry techniques, particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have been instrumental. rsc.orgnih.gov LC-QTOF-MS provides accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. nih.gov

The process of structural elucidation involves analyzing the fragmentation patterns of metabolites generated in the mass spectrometer (MS/MS). rsc.org By comparing these patterns to those of the parent drug or known reference standards, the site of metabolic modification can be deduced. rsc.org Through this approach, researchers have identified previously unreported metabolites of clomiphene. rsc.orgnih.gov For example, studies have identified metabolites resulting from N-dealkylation, such as N-deethyl-4-hydroxy-zuclomiphene, as well as products of hydrogenation and hydroxylation. nih.govdshs-koeln.de These advanced analytical methods have been crucial in expanding the known metabolic pathways of clomiphene. nih.gov

Chromatographic and Spectrometric Techniques for Purity Assessment

Ensuring the purity of a chemical compound is essential for its use as a reference standard and in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of this compound and related compounds. researchgate.net Purity is typically determined by analyzing the compound with a universal detector, such as an ultraviolet (UV) detector, and quantifying the peak area of the main component relative to any impurities present. gerpac.eu

Method validation for purity assessment follows guidelines such as those from the International Council for Harmonisation (ICH). gerpac.eu This involves demonstrating the method's specificity, linearity, accuracy, and precision. gerpac.eu In addition to chromatography, spectrometric techniques play a role in confirming the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are powerful tools for confirming the chemical structure and elemental composition, with purity for synthesized clomiphene metabolite standards often exceeding 95% as determined by these methods. researchgate.net Spectrophotometric methods have also been developed for the determination of clomiphene citrate. researchgate.net

Pharmacogenetic and Pharmacogenomic Implications in N Desethyl E Clomiphene Metabolism

Influence of CYP2D6 Genetic Polymorphisms on Metabolite Formation Rates

The cytochrome P450 enzyme CYP2D6 is a key catalyst in the bioactivation of (E)-clomiphene. researchgate.netnih.govresearchgate.netcertara.com Research has identified (E)-4-hydroxy-N-desethylclomiphene as one of the most potent active metabolites of clomiphene. oup.comnih.gov Its formation is intricately linked to CYP2D6 activity. The pathway involves the initial N-desethylation of (E)-clomiphene to (E)-N-desethylclomiphene, a reaction in which other enzymes like CYP3A4 may also participate. nih.gov Subsequently, (E)-N-desethylclomiphene is hydroxylated to form (E)-4-hydroxy-N-desethylclomiphene, a conversion step predominantly mediated by CYP2D6. researchgate.netnih.gov

Genetic polymorphisms in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals into distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers or EMs), and ultrarapid metabolizers (UMs). oup.comnih.gov Studies utilizing human liver microsomes have demonstrated a strong correlation between the rate of formation of active hydroxylated metabolites, including (E)-4-hydroxy-N-desethylclomiphene, and the amount of microsomal CYP2D6 protein present. researchgate.net This indicates that individuals with genetically determined lower CYP2D6 activity have a reduced capacity to produce this key active metabolite.

A direct and significant relationship exists between an individual's CYP2D6 genotype and their systemic exposure to clomiphene's active metabolites. researchgate.net A strong "gene-dose effect" has been observed, where the number of functional CYP2D6 alleles directly impacts the formation rate and subsequent plasma concentrations of metabolites like (E)-4-hydroxy-N-desethylclomiphene. researchgate.netnih.govoup.com

In vivo pharmacokinetic studies in healthy female volunteers have confirmed these in vitro findings. researchgate.net These studies show that individuals with fewer functional CYP2D6 alleles exhibit markedly lower plasma concentrations of the active hydroxylated metabolites. researchgate.netresearchgate.net Conversely, individuals with genotypes corresponding to normal or extensive metabolizer phenotypes achieve significantly higher concentrations of these active compounds. researchgate.net

Table 1: Impact of CYP2D6 Phenotype on Active Metabolite Exposure

| CYP2D6 Phenotype | Relative Maximum Plasma Concentration (Cmax) of (E)-4-hydroxy-N-desethylclomiphene |

|---|---|

| Normal Metabolizer (NM/EM) | Baseline |

| Poor Metabolizer (PM) | Up to 12-fold lower than NM/EM nih.govoup.com |

Individuals classified as CYP2D6 poor metabolizers (PMs) possess two non-functional CYP2D6 alleles, leading to a significant deficiency or complete absence of enzyme activity. nih.gov This genetic trait has a profound impact on the metabolism of clomiphene. In PM individuals, the conversion of clomiphene and its intermediate metabolites into their more active hydroxylated forms is severely impaired. researchgate.netnih.gov

Specifically, the formation of (E)-4-hydroxy-N-desethylclomiphene is drastically reduced. researchgate.netnih.gov Clinical studies have quantified this effect, demonstrating that the maximum plasma concentrations (Cmax) of (E)-4-hydroxy-N-desethylclomiphene can be up to 12 times lower in PMs compared to individuals with normal CYP2D6 function (EMs). nih.govoup.com This substantial reduction in active metabolite levels provides a biological and mechanistic explanation for the variability in response to clomiphene treatment. oup.comnih.gov

Interindividual Variability in N-Desethyl-E-Clomiphene Pharmacokinetics

The pharmacokinetics of clomiphene and its metabolites, including this compound, are characterized by high interindividual variability. mdpi.comnih.gov A primary driver of this variability is the genetic polymorphism of the CYP2D6 gene. oup.comki-nd.de The differences in metabolic capacity among poor, intermediate, normal, and ultrarapid metabolizers lead to a wide spectrum of metabolite concentrations in the plasma for a given dose of clomiphene. researchgate.netoup.com

Some clinical studies in patient populations have noted high variability in metabolite concentrations that did not always show a clear correlation between EM and IM phenotypes, suggesting that factors beyond the CYP2D6 genotype alone can influence the metabolic outcome in a clinical setting. nih.govresearchgate.net This highlights the multifaceted nature of drug metabolism and response. mdpi.com

Predictive Value of Pharmacogenetic Profiling for Metabolic Phenotypes

Pharmacogenetic profiling, specifically the genotyping of the CYP2D6 gene, holds significant potential for predicting an individual's metabolic phenotype for clomiphene. nih.gov The strong gene-dose effect observed in multiple studies suggests that genotyping can reliably identify individuals at the extremes of the metabolic spectrum, particularly poor metabolizers. researchgate.netoup.com Identifying PMs is crucial, as these individuals will have substantially lower exposure to key active metabolites like (E)-4-hydroxy-N-desethylclomiphene, which may underlie treatment failure. researchgate.netnih.govoup.com

However, the predictive value is not absolute. The metabolic scheme of clomiphene is complex, with contributions from multiple CYP enzymes. nih.gov This can lead to what has been described as a "non-classical gene–dose effect," where the correlation between genotype and clinical outcome may be less direct than anticipated. nih.govmdpi.com For instance, one study observed that all intermediate metabolizers responded to therapy, while a portion of normal metabolizers did not, indicating that a higher metabolic rate does not universally guarantee a better outcome. nih.govnih.gov

Therefore, while CYP2D6 genotyping is a valuable tool for predicting significant alterations in the formation of this compound's active hydroxylated metabolite, a comprehensive understanding of a patient's metabolic profile may require consideration of other genetic and non-genetic factors. mdpi.com

Computational Modeling and Simulation for N Desethyl E Clomiphene Disposition

Physiologically Based Pharmacokinetic (PBPK) Modeling of Clomiphene and its Metabolites

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a virtual population. nih.gov This methodology integrates physiological information with compound-specific in vitro data to predict its pharmacokinetic behavior in vivo.

A whole-body parent-metabolite PBPK model has been developed for (E)-Clomiphene and its significant metabolites, including (E)-4-hydroxyclomiphene ((E)-4-OH-Clom), (E)-N-desethylclomiphene ((E)-DE-Clom), and (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom). nih.gov This comprehensive model is crucial for investigating the effects of drug-gene interactions (DGIs) on the pharmacokinetics and bioactivation of (E)-Clomiphene. nih.gov The integration of N-Desethyl-E-Clomiphene into these models allows for a more accurate prediction of its plasma concentration-time profiles under various physiological and pathological conditions. nih.gov

The development of such a model relies on extensive in vitro and in vivo data. For instance, the model incorporates data on the metabolic pathways, including hydroxylation and N-de-ethylation, mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The PBPK model simulates the intricate metabolic network of (E)-Clomiphene. (E)-Clomiphene is metabolized to this compound, and both the parent drug and this metabolite undergo further biotransformation. nih.govmdpi.com The primary enzymes involved in the metabolism of (E)-Clomiphene and its metabolites are CYP2D6 and CYP3A4. nih.govnih.gov

Table 1: Simulated Contribution of Metabolic Pathways for (E)-Clomiphene in Normal Metabolizers (NM)

| Metabolic Pathway | Fractional Metabolism (fm) of (E)-Clomiphene |

| Formation of (E)-4-OH-Clom | 41% |

| Formation of (E)-DE-Clom | 17% |

| Formation of (Z)-3-hydroxyclomiphene | 42% |

Data derived from PBPK model simulations. nih.gov

Prediction of Drug-Drug Interactions (DDIs) Affecting this compound Metabolism

A significant advantage of PBPK modeling is its ability to predict potential drug-drug interactions (DDIs). Since the metabolism of (E)-Clomiphene and this compound is heavily reliant on CYP2D6 and CYP3A4, co-administration with inhibitors of these enzymes can significantly alter their pharmacokinetic profiles. nih.govnih.gov

The developed PBPK model has been successfully used to predict DDI scenarios with paroxetine, a CYP2D6 inhibitor, and clarithromycin, a CYP3A4 inhibitor. nih.gov By coupling the parent-metabolite PBPK model of (E)-Clomiphene with existing PBPK models of these inhibitors, researchers can simulate the impact of these interactions on the plasma concentrations of this compound. nih.gov These simulations have shown good agreement with observed clinical data, with a high percentage of predicted maximum plasma concentration (Cmax) and area under the curve (AUC) values falling within a twofold range of the observed values. nih.govnih.govmdpi.com

This predictive capability is invaluable for anticipating clinically relevant interactions and can inform therapeutic decisions to avoid potential adverse outcomes.

Elucidation of Drug-Gene Interactions (DGIs) and Drug-Drug-Gene Interactions (DDGIs) through Simulation

The activity of the CYP2D6 enzyme is highly variable in the population due to genetic polymorphisms. researchgate.netresearchgate.net Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PM), intermediate metabolizers (IM), normal metabolizers (NM), and ultrarapid metabolizers (UM). nih.gov These genetic variations can lead to significant differences in the metabolism of (E)-Clomiphene and, consequently, in the formation and clearance of this compound. nih.govresearchgate.net

PBPK models are uniquely suited to explore these drug-gene interactions (DGIs). By incorporating different CYP2D6 activity scores into the model, it is possible to simulate the pharmacokinetics of this compound in different metabolizer phenotypes. nih.gov For instance, simulations have demonstrated that CYP2D6 poor metabolizers exhibit altered exposure to (E)-Clomiphene and its metabolites compared to normal metabolizers. nih.gov

Furthermore, the PBPK model can be extended to simulate the complex interplay of drug-drug-gene interactions (DDGIs). nih.gov This allows for the prediction of how the co-administration of a CYP inhibitor will affect the pharmacokinetics of this compound in an individual with a specific CYP2D6 genotype. nih.gov The ability to simulate these intricate DDGI scenarios provides a powerful tool for personalized medicine, enabling the prospective assessment of an individual's response to clomiphene therapy based on their genetic makeup and concomitant medications. nih.gov

Table 2: Key Enzymes and Factors Investigated in the PBPK Model of (E)-Clomiphene and its Metabolites

| Component | Description |

| Parent Drug | (E)-Clomiphene |

| Metabolites Included | (E)-4-hydroxyclomiphene ((E)-4-OH-Clom), (E)-N-desethylclomiphene ((E)-DE-Clom), (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom) |

| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 |

| Investigated Interactions | Drug-Drug Interactions (DDIs) with CYP2D6 and CYP3A4 inhibitors (e.g., paroxetine, clarithromycin) |

| Genetic Factors | Polymorphisms in the CYP2D6 gene leading to different metabolizer phenotypes (PM, IM, NM, UM) |

| Interaction Scenarios | Drug-Gene Interactions (DGIs), Drug-Drug-Gene Interactions (DDGIs) |

Preclinical and in Vitro Investigations of N Desethyl E Clomiphene Biological Activities

In Vitro Enzyme Kinetic Studies Using Recombinant CYP Isozymes and Human Liver Microsomes

The metabolism of clomiphene, including the formation of N-Desethyl-E-Clomiphene, is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies utilizing human liver microsomes and recombinant CYP isozymes have been instrumental in identifying the specific enzymes responsible for these biotransformations.

The N-de-ethylation of (E)-clomiphene to form (E)-N-desethylclomiphene is a significant metabolic pathway. Studies with recombinant CYPs have shown that several enzymes contribute to this process. Notably, CYP3A4 exhibits substantial activity in the de-ethylation of (E)-clomiphene, particularly in the presence of cytochrome b5. Other CYP isozymes, including CYP2C19, CYP2C8, and CYP3A5, also play a role in the formation of (E)-N-desethylclomiphene. researchgate.net

Further metabolism of this compound involves hydroxylation, a key activation step. The 4-hydroxylation of (E/Z)-N-desethylclomiphene is primarily catalyzed by CYP2D6. researchgate.net This is a critical step as the resulting metabolite, (E)-4-hydroxy-N-desethylclomiphene, is a potent estrogen receptor modulator. researchgate.netnih.gov

Investigations using a panel of 30 human liver microsomes have demonstrated a significant correlation between the formation rate of (E)-4-hydroxy-N-desethylclomiphene from N-desethylclomiphene and the microsomal CYP2D6 protein content. researchgate.net This highlights the crucial role of CYP2D6 in the bioactivation of this compound. Conversely, the initial de-ethylation of both (E)- and (Z)-clomiphene was associated with the protein levels of CYP3A4, CYP2B6, and CYP2C8, but not with CYP2D6 protein content. researchgate.net

| Metabolic Reaction | Primary CYP Isozymes Involved | Minor CYP Isozymes Involved |

|---|---|---|

| (E)-Clomiphene → (E)-N-Desethylclomiphene | CYP3A4 | CYP2C19, CYP2C8, CYP3A5 |

| (E/Z)-N-Desethylclomiphene → (E)-4-hydroxy-N-desethylclomiphene | CYP2D6 | - |

Cell-Based Reporter Gene Assays for Estrogen Receptor Agonist/Antagonist Activity

Cell-based reporter gene assays are a cornerstone for evaluating the estrogenic or anti-estrogenic activity of compounds. These assays typically utilize cell lines that endogenously express estrogen receptors (ERs), such as the MCF-7 human breast cancer cell line, which are transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

While direct reporter gene assay data for this compound is not extensively detailed in publicly available literature, the activity of its downstream metabolite, (E)-4-hydroxy-N-desethylclomiphene, has been characterized. This hydroxylated metabolite has been identified as a potent inhibitor of estrogen receptor activity. researchgate.net In vitro studies have demonstrated that (E)-4-hydroxy-N-desethylclomiphene exhibits strong anti-estrogenic effects. researchgate.netnih.gov

Specifically, in assays testing for estrogen receptor antagonistic capacity, (E)-4-hydroxy-N-desethylclomiphene showed a 50% inhibitory concentration (IC50) of 1.4 nM. researchgate.netnih.gov This indicates a high potency in blocking the action of estrogen at its receptor, significantly more potent than the parent compound.

| Compound | Biological Activity | IC50 (nM) |

|---|---|---|

| (E)-4-hydroxy-N-desethylclomiphene | Estrogen Receptor Antagonism | 1.4 |

Mechanistic Studies on Cellular Signaling Pathways Modulated by this compound Metabolites

The primary mechanism of action for clomiphene and its active metabolites is the modulation of estrogen receptor signaling pathways. The binding of these compounds to estrogen receptors (ERα and ERβ) leads to conformational changes in the receptor, which in turn affects the recruitment of co-activator and co-repressor proteins and the subsequent transcription of estrogen-responsive genes.

The potent anti-estrogenic activity of (E)-4-hydroxy-N-desethylclomiphene suggests that it acts as an antagonist at the estrogen receptor. researchgate.netnih.gov This antagonism blocks the signaling cascade typically initiated by estradiol (B170435). By competitively binding to the estrogen receptor, this metabolite can inhibit the expression of genes that are crucial for the growth and proliferation of estrogen-dependent cells.

The action of clomiphene's active metabolites on the estrogen receptor is reminiscent of the anticancer drug tamoxifen (B1202), which also requires metabolic activation to exert its therapeutic effects through estrogen receptor modulation. researchgate.net The modulation of these pathways is central to the pharmacological effects observed in both therapeutic and preclinical settings.

Exploration of Diverse Pharmacological Actions in Preclinical Models (e.g., anti-proliferative effects in cancer cell lines by clomiphene analogs)

Beyond its effects on the estrogen receptor, preclinical studies have explored other potential pharmacological activities of clomiphene analogs and N-desmethylated metabolites of other drugs, including anti-proliferative effects in cancer cell lines.

For instance, desmethylclomipramine (B1197806) (DCMI), the active metabolite of clomipramine, has been shown to inhibit the growth of lung cancer stem cells and decrease their stemness potential. nih.gov Furthermore, DCMI increased the cytotoxic effect of conventional chemotherapeutic drugs in these cells. nih.gov This suggests that N-desmethylated metabolites can possess significant anti-cancer properties.

In another example, N'-desmethylsorafenib, a metabolite of the multi-kinase inhibitor sorafenib, demonstrated anti-proliferative actions in human breast cancer cell lines. nih.gov This metabolite was found to decrease ATP formation and impair MEK/ERK signaling in MDA-MB-231, MDA-MB-468, MCF-7, and T-47D breast cancer cells. nih.gov These findings indicate that N-desmethylation can lead to active compounds that target key signaling pathways involved in cancer cell proliferation and survival.

While specific studies on the anti-proliferative effects of this compound in various cancer cell lines are not widely reported, the activities of these related N-desmethylated compounds suggest a potential for broader pharmacological actions that warrant further investigation.

Q & A

Q. What are the key analytical techniques for identifying and quantifying N-Desethyl-E-Clomiphene in biological matrices?

To ensure accurate identification and quantification, researchers should employ hyphenated techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with optimized ionization parameters (e.g., ESI+ mode). Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. For metabolite confirmation, combine high-resolution mass spectrometry (HRMS) with fragmentation patterns aligned to reference libraries .

Example Workflow:

| Step | Technique | Parameters |

|---|---|---|

| 1 | Sample Prep | Protein precipitation (acetonitrile), SPE cleanup |

| 2 | LC Separation | C18 column, gradient elution (0.1% formic acid) |

| 3 | MS Detection | MRM transitions for parent ion (m/z 406 → 100) |

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Focus on reaction parameter optimization :

- Vary catalysts (e.g., palladium vs. nickel), solvents (polar aprotic vs. non-polar), and temperatures.

- Monitor intermediates via HPLC-UV at 254 nm.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using NMR (¹H/¹³C) and XRD for crystalline forms .

Critical Variables:

| Variable | Impact |

|---|---|

| Catalyst | Reaction rate, byproduct formation |

| Solvent | Solubility, stereochemical control |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Address discrepancies by:

- Conducting in vitro microsomal assays (human liver microsomes) with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Cross-validate findings using recombinant enzyme systems and stable isotope tracing to track metabolite formation.

- Apply kinetic modeling (e.g., Michaelis-Menten) to compare Km and Vmax values across studies .

Data Analysis Example:

| Study | CYP450 Isoform | Km (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| A | 3A4 | 12.5 | 0.45 |

| B | 2D6 | 8.2 | 0.32 |

Q. How can computational modeling improve understanding of this compound’s receptor-binding dynamics?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Predict binding affinities to estrogen receptors (ERα/ERβ).

- Simulate ligand-receptor interactions under physiological conditions (e.g., solvation, pH 7.4).

- Validate predictions with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka, kd) .

Validation Metrics:

| Method | Binding Energy (kcal/mol) | Experimental KD (nM) |

|---|---|---|

| Docking | -9.2 | 15.3 ± 2.1 |

| SPR | N/A | 18.7 ± 3.4 |

Methodological Guidance

Q. What criteria should guide the selection of primary literature for this compound research?

Prioritize studies that:

- Provide raw spectral data (NMR, MS) for reproducibility.

- Detail experimental controls (e.g., vehicle, positive/negative controls in bioassays).

- Use standardized nomenclature (IUPAC) and CAS registry numbers (e.g., CAS 118528-30-2) to avoid ambiguity .

Q. How should researchers address variability in pharmacokinetic data across preclinical models?

- Perform allometric scaling to extrapolate animal data (rodent, primate) to humans.

- Use PBPK modeling (Physiologically Based Pharmacokinetic) to account for interspecies differences in enzyme expression and tissue distribution.

- Validate with cross-species microdosing studies .

Data Management and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.